molecular formula C21H38NNaO3 B1388521 1-(1-Oxohexadecyl)-L-proline sodium salt CAS No. 58725-33-0

1-(1-Oxohexadecyl)-L-proline sodium salt

Cat. No. B1388521
CAS RN: 58725-33-0
M. Wt: 375.5 g/mol
InChI Key: GJIFNLAZXVYJDI-FYZYNONXSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(1-Oxohexadecyl)-L-proline sodium salt” is a chemical compound with the molecular formula C21H38NNaO3 and a molecular weight of 375.5 g/mol . It is categorized as an anionic surfactant .


Physical And Chemical Properties Analysis

“1-(1-Oxohexadecyl)-L-proline sodium salt” appears as a solid and is soluble in water . It is stable and biodegradable . It exhibits excellent cleansing, emulsifying, dispersing, wetting, solubilizing, foaming, lubricating, antirust, and anticorrosive abilities . It is a mild surfactant and is suitable for “non-sulfate” formula systems .

Scientific Research Applications

  • 1,2-Dipalmitoyl-sn-Glycero-3-Phosphatidylserine, Na : This compound, also known as L-Serine, 2,3-bis [(1-oxohexadecyl)oxy]propyl hydrogen phosphate (ester), monosodium salt, is a type of phospholipid. It’s used in various fields of research, particularly in studies involving cell membranes and lipid bilayers .

  • Cardiolipin (16:0/18:1/16:0/18:1) (sodium salt) : This is an anionic phospholipid that contains the long-chain fatty acid palmitic acid and the monounsaturated fatty acid oleic acid. It has been used in the synthesis of lipid nanodiscs for use in native mass spectrometry applications .

Safety And Hazards

“1-(1-Oxohexadecyl)-L-proline sodium salt” is flammable and can cause irritation to the skin, eye, and respiratory system . Harmful products of combustion include CO and CO2 . It can cause burning when in contact with strong oxidants . It may be hazardous to the environment, and special attention should be given to water bodies .

properties

IUPAC Name

sodium;(2S)-1-hexadecanoylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25;/h19H,2-18H2,1H3,(H,24,25);/q;+1/p-1/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIFNLAZXVYJDI-FYZYNONXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Oxohexadecyl)-L-proline sodium salt

CAS RN

58725-33-0
Record name Sodium palmitoyl proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058725330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 5-oxo-1-palmitoyl-L-prolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM PALMITOYL PROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64L053FRFO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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